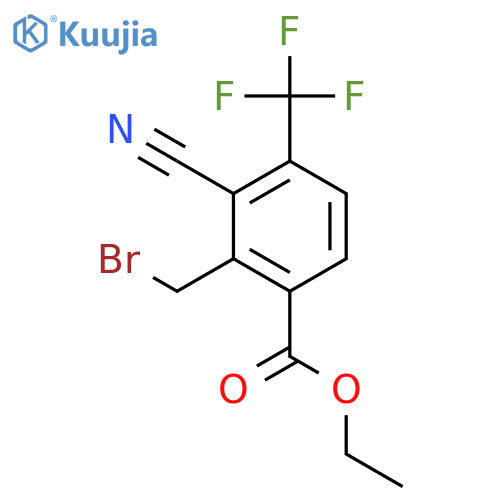

Cas no 1807115-88-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate)

1807115-88-3 structure

商品名:Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate

CAS番号:1807115-88-3

MF:C12H9BrF3NO2

メガワット:336.104573011398

CID:4947983

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate

-

- インチ: 1S/C12H9BrF3NO2/c1-2-19-11(18)7-3-4-10(12(14,15)16)9(6-17)8(7)5-13/h3-4H,2,5H2,1H3

- InChIKey: VICCZIGZYJZMMY-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C#N)=C(C(F)(F)F)C=CC=1C(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 377

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 50.1

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015017505-1g |

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate |

1807115-88-3 | 97% | 1g |

1,564.50 USD | 2021-06-18 |

Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate 関連文献

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

1807115-88-3 (Ethyl 2-bromomethyl-3-cyano-4-(trifluoromethyl)benzoate) 関連製品

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量